molecular formula C14H10F3N3O4 B1583716 N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline CAS No. 63333-32-4

N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline

Cat. No.: B1583716
CAS No.: 63333-32-4
M. Wt: 341.24 g/mol
InChI Key: JYCNXMMTVIAGJC-UHFFFAOYSA-N
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Description

N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline is a complex organic compound characterized by its unique chemical structure. This compound is notable for its trifluoromethyl group, which imparts distinct chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline typically involves multi-step organic reactions. One common method includes the nitration of N-phenyl-6-(trifluoromethyl)aniline, followed by methylation. The reaction conditions often require controlled temperatures and the use of strong acids or bases to facilitate the nitration and methylation processes .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and methylation processes, utilizing advanced chemical reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control is crucial to maintain the integrity of the compound during production .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas or sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield N-Methyl-2,4-diamino-N-phenyl-6-(trifluoromethyl)aniline, while substitution reactions can produce a variety of trifluoromethyl-substituted derivatives .

Scientific Research Applications

N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to interact with intracellular targets. The nitro groups can participate in redox reactions, influencing cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitro-4-(trifluoromethyl)aniline
  • 2,4-Dinitro-N-phenyl-aniline
  • N-Methyl-2,4-dinitroaniline

Uniqueness

N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance its reactivity and make it suitable for a wide range of applications compared to similar compounds .

Properties

IUPAC Name

N-methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3O4/c1-18(9-5-3-2-4-6-9)13-11(14(15,16)17)7-10(19(21)22)8-12(13)20(23)24/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCNXMMTVIAGJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7069815
Record name Benzenamine, N-methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63333-32-4
Record name N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63333-32-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, N-methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)-
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Record name Benzenamine, N-methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)-
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Record name Benzenamine, N-methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)-
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Record name N-methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline in the synthesis of bromethalin?

A1: this compound serves as a crucial intermediate in the multi-step synthesis of bromethalin. [] The process involves a bromination reaction where this compound reacts to form N-Methyl-2,4-dinitro-N-(2,4 dibromobenzene)-6-(trifluoromethyl)aniline, which is then further brominated to yield the final product, bromethalin. []

Q2: What are the advantages of the described synthetic route for bromethalin using this compound as an intermediate?

A2: The research highlights several advantages of this specific synthetic route:

  • Convenience and Simplicity: The process is regarded as straightforward and efficient for bromethalin production. []
  • Environmental Friendliness: The reactions are designed to minimize pollution and environmental impact. []
  • Accessibility of Materials: The required starting materials are readily available. []
  • Cost-Effectiveness: The synthesis requires relatively low equipment investment. []
  • High Purity: The process yields bromethalin with high purity levels. []

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